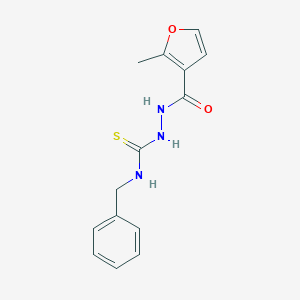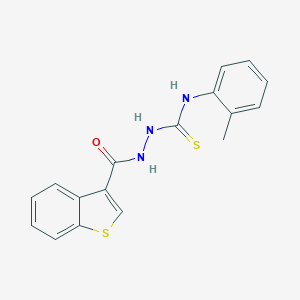![molecular formula C11H12N6O4S B456937 N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE](/img/structure/B456937.png)
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a tetrazole ring, and a hydroxyethyl sulfanyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the hydroxyethyl sulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the tetrazole ring via cyclization with an appropriate azide source under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of advanced materials and catalysts.
作用機序
The mechanism of action of N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, interacting with various enzymes and receptors. The hydroxyethyl sulfanyl group can enhance solubility and facilitate cellular uptake.
類似化合物との比較
Similar Compounds
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE: shares similarities with other nitrophenyl and tetrazole-containing compounds.
This compound: is unique due to the presence of the hydroxyethyl sulfanyl group, which imparts distinct chemical and biological properties.
Uniqueness
- The combination of the nitrophenyl, tetrazole, and hydroxyethyl sulfanyl groups in a single molecule provides a unique set of properties that can be exploited for various applications.
- Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets makes it a versatile compound for research and industrial use.
特性
分子式 |
C11H12N6O4S |
|---|---|
分子量 |
324.32g/mol |
IUPAC名 |
N-[3-(2-hydroxyethylsulfanyl)-5-nitrophenyl]-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H12N6O4S/c18-1-2-22-10-4-8(3-9(5-10)17(20)21)13-11(19)6-16-7-12-14-15-16/h3-5,7,18H,1-2,6H2,(H,13,19) |
InChIキー |
BKUXCXRDJYRCGD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SCCO)NC(=O)CN2C=NN=N2 |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SCCO)NC(=O)CN2C=NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({[6-bromo-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-pyridinyl)-3-thiophenecarboxylate](/img/structure/B456854.png)

![5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456860.png)
![3-ethyl-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456862.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B456864.png)
![4-[(2-chlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B456866.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]-2-furamide](/img/structure/B456867.png)
![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B456869.png)
![N-allyl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456870.png)

![[2-(4-Ethoxyphenyl)-6-methylquinolin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B456872.png)
![3-[(4-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B456874.png)
![4-BROMO-1-ETHYL-N~5~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B456875.png)
![2-ETHYL-1-[5-(5-ETHYLTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE](/img/structure/B456877.png)
